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Compound of Interest

Compound Name: Methyl 3-hydroxythiophene-2-carboxylate

Cat. No.: B147631 Get Quote

The thiophene ring is a versatile scaffold in medicinal chemistry, prized for its ability to act as a bioisostere for a

phenyl ring while offering unique electronic properties and synthetic handles.[1][2] When functionalized as a

thiophene-2-carboxamide, this core structure gives rise to a vast chemical space with a wide spectrum of

pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] This guide

provides a comparative analysis of the structure-activity relationships (SAR) for thiophene-2-carboxamides

across these key therapeutic areas, offering insights into the rational design of next-generation drug candidates.

The Core Thiophene-2-Carboxamide Scaffold
The fundamental structure consists of three key components that can be systematically modified to tune

biological activity: the thiophene ring itself (Position A), the amide linker (Position B), and the terminal substituent,

which is often an aryl or alkyl group (Position C). Understanding how modifications at these positions influence

target engagement and pharmacokinetic properties is the central goal of SAR studies.
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Caption: General scaffold of thiophene-2-carboxamides highlighting key modification points.

Part 1: SAR in Anticancer Drug Discovery
Thiophene-2-carboxamides have emerged as potent anticancer agents by targeting a range of mechanisms,

including kinase inhibition, tubulin polymerization disruption, and induction of apoptosis.[1][3][6]

As Kinase Inhibitors (e.g., VEGFR-2, JAK2)
Protein kinases are critical targets in oncology, and the thiophene scaffold has been successfully employed in the

design of their inhibitors.[6][7]

SAR Insights:

Position A (Thiophene Ring): Substitution at the 5-position of the thiophene ring is crucial. In a series of

VEGFR-2 inhibitors, attaching various aryl groups at this position via Suzuki coupling led to potent

compounds.[8] The aromaticity of the thiophene ring itself is thought to contribute to π-stacking interactions

within the kinase binding pocket.[3]

Position B (Amide Linker): The amide linker provides a critical hydrogen bonding point. Its orientation and

rigidity are key for proper alignment in the ATP-binding site of kinases like JAK2.[9]

Position C (Terminal Group): For JAK2 inhibitors, the N-substituent on the carboxamide is often a

heterocyclic ring system, which addresses the solvent-exposed region of the binding pocket and can be

modified to improve solubility and metabolic stability.[9] In VEGFR-2/AKT dual inhibitors, bulky lipophilic

groups on the terminal ring system were found to enhance potency.[6]

Comparative Data: Thiophene-2-Carboxamides as Kinase Inhibitors

Compound ID Target(s) Key Substitutions IC₅₀ (µM) Reference

Compound 4c VEGFR-2 / AKT
Thienopyrrolopyrimid

ine core
0.075 / 4.60 [6]

Compound 3b VEGFR-2 / AKT Thienopyrrole core 0.126 / 6.96 [6]

Compound 25 JAK2
Pyridyl group

replaces urea
0.003 (Enzyme) [9]

As Tubulin Polymerization Inhibitors
Several thiophene-2-carboxamides act as biomimetics of Combretastatin A-4 (CA-4), a potent natural antimitotic

agent, by binding to the colchicine site on tubulin.[3][10]
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SAR Insights:

Position A (Thiophene Ring): The thiophene ring often mimics the A-ring of CA-4. Its aromatic character is

critical for π-cationic interactions with lysine residues in the binding pocket.[3]

Position C (Terminal Group): The N-aryl group mimics the trimethoxyphenyl B-ring of CA-4. The presence

and position of methoxy groups on this terminal phenyl ring are often critical for high potency, maximizing

hydrogen bonding and hydrophobic interactions.[10] For example, compounds with 2,5-dimethoxyphenyl or

similar substitutions show significant activity against hepatocellular carcinoma cell lines.[3][5] Electron-

withdrawing groups on the terminal phenyl ring can sometimes diminish activity.[3]

Comparative Data: Tubulin Polymerization Inhibitors

Compound ID Cell Line Key Substitutions IC₅₀ (µM) Reference

Compound 2b Hep3B
N-(2,5-

dimethoxyphenyl)
5.46 [3]

Compound 2e Hep3B N-(4-ethoxyphenyl) 12.58 [3]

Compound 6d Molt/4

3-amino-

benzo[b]thiophene

core

0.00069 [10]

Part 2: SAR in Antimicrobial Drug Discovery
Thiophene-2-carboxamides exhibit broad-spectrum activity against both Gram-positive and Gram-negative

bacteria, as well as fungi.[2][11] The SAR in this area often focuses on optimizing cell wall penetration and

interaction with bacterial enzymes.

SAR Insights:

Position A (Thiophene Ring): Substitutions at the 3-position of the thiophene ring significantly impact

antibacterial activity. A comparative study showed that 3-amino derivatives were more potent than

corresponding 3-hydroxy or 3-methyl analogues against strains like S. aureus and P. aeruginosa.[11] This

suggests the amino group may act as a key pharmacophoric feature.

Position C (Terminal Group): On the N-aryl ring, the presence of a methoxy group was shown to enhance

activity against several bacterial strains.[11] In another series targeting ESBL-producing E. coli, a 5-bromo

substituent on the thiophene ring coupled with various aryl groups at the N-position yielded compounds with

promising activity, suggesting that halogen bonding and extended aromatic systems can be beneficial.[8]

Comparative Data: Antibacterial Thiophene-2-Carboxamides
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Compound Series
Key Substituent
(Thiophene C3)

Target Organism
Activity (%
Inhibition)

Reference

7a-c 3-Amino
S. aureus, P.

aeruginosa
40.0 - 86.9% [11][12]

3a-c 3-Hydroxy
S. aureus, P.

aeruginosa
20.0 - 78.3% [11][12]

5a-c 3-Methyl
S. aureus, P.

aeruginosa
No activity to 47.8% [11][12]

graph TD {

A[Start: Thiophene-2-Carboxamide Library] --> B{SAR Analysis};

B --> C{Anticancer Activity};

B --> D{Antimicrobial Activity};

B --> E{Anti-inflammatory Activity};

C --> C1[Kinase Inhibition: Bulky lipophilic groups at Position C enhance potency];

C --> C2[Tubulin Inhibition: Methoxy groups on N-aryl ring (Position C) are key];

D --> D1[3-Amino group at Position A is superior to 3-OH or 3-Me];

E --> E1[Amide/amine groups important for COX/LOX inhibition];

subgraph "General Trends"
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Caption: Logical flow of SAR insights across different therapeutic areas.

Part 3: SAR in Anti-inflammatory Drug Discovery
Chronic inflammation is a hallmark of many diseases, and thiophene-based compounds, such as the commercial

drug Tiaprofenic acid, are known for their anti-inflammatory properties.[13] The mechanism often involves the
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inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13]

SAR Insights:

A review of thiophene-based anti-inflammatory agents highlights the importance of specific functional

groups for activity.[13]

Position B & C (Amide Linker & Terminal Group): The presence of carboxylic acids, esters, amines, and

amides are frequently described as important for recognizing and inhibiting targets like COX and LOX.[13]

In a series of 2-amino-tetrahydrobenzo[b]thiophene derivatives, anti-inflammatory activity was linked to the

activation of the NRF2 pathway, which helps resolve inflammation.[14] The specific substitutions on the

amide side chain were critical for modulating this activity and reversing the production of pro-inflammatory

cytokines.[14]

Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential.

Below are methodologies for assessing the anticancer and antimicrobial activities discussed in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity (Anticancer)
This protocol determines the concentration of a compound that inhibits the growth of cancer cells by 50% (IC₅₀).

Objective: To assess the antiproliferative effects of synthesized thiophene-2-carboxamide derivatives.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay

that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular

purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of viable cells.

Methodology:

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000

cells/well and incubate for 24 hours at 37°C with 5% CO₂.[3]

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old

medium with medium containing the compounds at various concentrations (e.g., 1 µM to 300 µM).[3] Include

a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

Incubation: Incubate the plates for 48-72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
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Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the

log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory
Concentration (MIC) (Antimicrobial)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a

microorganism.

Objective: To determine the MIC of thiophene-2-carboxamide derivatives against bacterial strains.

Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, which is then

inoculated with a standardized suspension of the test microorganism. Growth is assessed by visual inspection

or spectrophotometry after incubation.

Methodology:

Preparation: Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) directly

in a 96-well microtiter plate.

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this

suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

Inoculation: Add the bacterial inoculum to all wells containing the test compounds. Include a positive control

(broth + inoculum, no compound) and a negative control (broth only).

Incubation: Incubate the plate at 37°C for 18-24 hours.

Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no

visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.

Conclusion
The thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating remarkable

versatility across multiple therapeutic areas. SAR studies consistently show that systematic modification of the

thiophene ring, the amide linker, and the terminal substituent allows for the fine-tuning of biological activity. For
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anticancer agents, targeting kinases often requires extended aromatic systems at the 5-position and specific

heterocyclic N-substituents, while tubulin inhibitors rely on mimicking the methoxy-substituted phenyl ring of CA-

4. In the antimicrobial space, an amino group at the 3-position of the thiophene ring appears to be a key

determinant of potency. As synthetic methodologies advance, the exploration of this chemical space will

undoubtedly continue to yield novel and potent therapeutic candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b147631#structure-activity-relationship-sar-studies-of-thiophene-2-
carboxamides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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